molecular formula C8H6Cl2F2O B8611505 (2,2-Dichloro-1,1-difluoroethoxy)benzene CAS No. 456-61-1

(2,2-Dichloro-1,1-difluoroethoxy)benzene

Cat. No. B8611505
CAS RN: 456-61-1
M. Wt: 227.03 g/mol
InChI Key: WGTOQFRMJXUUCY-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1,1-difluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H6Cl2F2O and its molecular weight is 227.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dichloro-1,1-difluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dichloro-1,1-difluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

456-61-1

Product Name

(2,2-Dichloro-1,1-difluoroethoxy)benzene

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

(2,2-dichloro-1,1-difluoroethoxy)benzene

InChI

InChI=1S/C8H6Cl2F2O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H

InChI Key

WGTOQFRMJXUUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(Cl)Cl)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml stirred reaction flask equipped with thermometer, air condenser, dropping funnel and ice water bath was placed 94 g (one mole) of phenol and 300 ml of acetone and the mixture was cooled to 10° C. 11.0 Grams of powdered KOH (85 percent) was then added. After the mixture was stirred for one-half hour at 10° C., 2,2-dichloro-1,1-difluoroethene was introduced over a period of one hour while maintaining the temperature at about 10-12° C. At the end of the addition of the dichlorodifluoroethene, a rapid reaction increased the temperature to 50° C. A Dry Ice(R) bath was substituted for the ice bath to cool the reaction mixture to 10° C. rapidly. After stirring overnight, the reaction mixture was poured over two liters of ice, stirred, allowed to settle and the oil layer was separated. The oil layer was washed with bicarbonate of soda solution and with water and the nearly colorless organic layer was separated. After drying over desiccant-grade magnesium sulfate, the organic layer was filtered to give the first-step product.
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94 g
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